5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Lipophilicity ADME Fragment-based drug discovery

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1224288-95-2) is a bicyclic heteroaromatic scaffold combining a pyrazole and a pyrimidine ring with a 5-oxo (lactam) group and a 3-carbonitrile substituent. With a molecular weight of 160.13 g/mol, a calculated LogP of 0.31, and a topological polar surface area (TPSA) of 74.21 Ų, it occupies a favorable property space for fragment-based and lead-like discovery programs.

Molecular Formula C7H4N4O
Molecular Weight 160.136
CAS No. 1224288-95-2
Cat. No. B572547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS1224288-95-2
Synonyms5-Oxo-4,5-dihydropyrazolo[1,5-a]pyriMidine-3-carbonitrile
Molecular FormulaC7H4N4O
Molecular Weight160.136
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C#N)NC1=O
InChIInChI=1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12)
InChIKeyDIQULJBMUZZEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1224288-95-2) – Core Scaffold Procurement & Differentiation Guide


5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1224288-95-2) is a bicyclic heteroaromatic scaffold combining a pyrazole and a pyrimidine ring with a 5-oxo (lactam) group and a 3-carbonitrile substituent . With a molecular weight of 160.13 g/mol, a calculated LogP of 0.31, and a topological polar surface area (TPSA) of 74.21 Ų, it occupies a favorable property space for fragment-based and lead-like discovery programs. This compound serves primarily as a versatile synthetic intermediate, with documented use as a key starting material in NTRK kinase inhibitor patents, and is commercially available in 97–98% purity .

Why Generic Substitution of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Fails – The Cost of Seemingly Minor Structural Changes


Although numerous pyrazolo[1,5-a]pyrimidine-3-carbonitrile analogs are commercially available, they cannot be freely interchanged. Direct head-to-head biological data for the unsubstituted 5-oxo scaffold versus its closest analogs are sparse, as the compound is predominantly employed as a synthetic building block rather than a terminal bioactive agent. Nevertheless, the differentiation is rooted in quantifiable physicochemical properties: replacing the 5-oxo group with chlorine (CAS 1224288-92-9) increases LogP by 0.69 units and eliminates the sole hydrogen bond donor [1], while introducing a 7-amino group (CAS 138904-35-5) drops LogP by 1.86 units and doubles the HBD count, fundamentally altering solubility, permeability, and molecular recognition . Furthermore, the 5-oxo group serves as a unique chemical handle for one-step activation to the 5-chloro derivative—a transformation that is not reversible and has no equivalent in the chloro or amino analogs. These differences render generic substitution inappropriate for projects that depend on the specific physicochemical profile or synthetic versatility of the 5-oxo scaffold.

Quantitative Differentiation Evidence for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile versus Its Closest Analogs


Lipophilicity (LogP) Differentiation: Balancing Permeability and Solubility

The 5-oxo scaffold exhibits a calculated LogP of 0.31, placing it near the sweet spot for fragment-like oral bioavailability (LogP < 3). In contrast, the 5-chloro analog (CAS 1224288-92-9) is more lipophilic with an XLogP3 of 1.0 [1], while the 7-amino analog (CAS 138904-35-5) is substantially more hydrophilic with a LogP of -1.55 . The 0.69 log unit decrease relative to the chloro analog translates to an approximately 5-fold reduction in predicted membrane partitioning, while the 1.86 log unit increase over the amino analog corresponds to a roughly 70-fold higher membrane affinity.

Lipophilicity ADME Fragment-based drug discovery

Hydrogen Bond Donor Capacity: A Single Directional HBD for Targeted Interactions

The 5-oxo (lactam) group provides exactly one hydrogen bond donor (the NH). The 5-chloro analog possesses zero HBDs [1], while the 7-amino analog carries two HBDs (lactam NH plus exocyclic NH2) [2]. This single HBD enables a well-defined directional hydrogen bond—critical for interactions with kinase hinge regions—without the additional solvation penalty and entropic cost associated with a second donor. In the context of scaffold-based inhibitor design, this provides a cleaner starting point for SAR exploration.

Hydrogen bonding Molecular recognition Kinase hinge binding

Synthetic Versatility: Single-Step Activation to the 5-Chloro Derivative

The 5-oxo compound undergoes a one-step reaction with phosphorus oxychloride (POCl3) and triethylamine in acetonitrile/ethanol to afford 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1224288-92-9) [1]. This transformation, documented in patent CN114437075A, enables subsequent nucleophilic aromatic substitution (SNAr) at the 5-position for rapid analog generation. In contrast, the 5-chloro analog cannot be converted back to the oxo form under mild conditions, and the 7-amino analog requires protection/deprotection strategies for selective functionalization. The 5-oxo scaffold thus serves as a more flexible entry point for divergent synthesis.

Synthetic chemistry Scaffold diversification NTRK inhibitors

Topological Polar Surface Area: Optimal Range for Fragment-Like Properties

The TPSA of the 5-oxo scaffold is 74.21 Ų , falling within the widely accepted 60–80 Ų optimal range for fragment hits [1]. The 5-chloro analog, lacking a hydrogen bond donor, has a lower estimated TPSA (~56 Ų) that may reduce aqueous solubility. The 7-amino analog, with an additional HBD, exhibits a higher TPSA of 99.97 Ų [2] that approaches the upper limit for oral absorption, potentially restricting passive permeability. The target scaffold thus offers a balanced TPSA that supports both solubility and permeability—a critical consideration for fragment library design.

Drug-likeness Fragment-based screening TPSA

Patent-Grounded Utility: Documented Intermediate for NTRK Kinase Inhibitors

Patent CN114437075A explicitly names 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile as a starting material for the synthesis of NTRK kinase inhibitors [1]. The patent describes a preparative-scale synthesis affording 27.5 g of the compound from 3-amino-4-cyanopyrazole and ethyl 3-ethoxyacrylate [2]. Furthermore, the international patent WO2011006074A1 (Array BioPharma) discloses substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors, for which the 5-oxo scaffold serves as a core intermediate [2]. In contrast, the 5-chloro and 7-amino analogs are not cited as preferred intermediates in these filings, suggesting that the 5-oxo substitution pattern is specifically selected for the disclosed synthetic routes.

NTRK Kinase inhibitors Patent synthesis TRK

High-Value Application Scenarios for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Construction

With a LogP of 0.31, TPSA of 74.21 Ų, a single hydrogen bond donor, and a molecular weight of 160 Da, this compound satisfies the 'Rule of Three' (MW < 300, LogP ≤ 3, HBD ≤ 3) for fragment libraries. Its balanced lipophilicity and well-defined HBD pattern make it a superior fragment starting point compared to the excessively lipophilic 5-chloro analog (LogP 1.0, 0 HBD) or the excessively polar 7-amino analog (LogP -1.55, 2 HBD). Procurement for fragment screening collections is validated by the scaffold's documented role in kinase inhibitor discovery programs.

NTRK/TRK Kinase Inhibitor Medicinal Chemistry Programs

This compound is a patent-precedented intermediate for the synthesis of NTRK (TRK) kinase inhibitors, as documented in CN114437075A and WO2011006074A1. The 5-oxo group enables one-step activation to the 5-chloro derivative, facilitating rapid SAR exploration at the 5-position through SNAr chemistry. Research teams pursuing TRK-targeted therapies for pain, cancer, or neurodegenerative diseases can procure this scaffold as a versatile entry point for focused library synthesis rather than purchasing multiple pre-functionalized analogs. [1]

Divergent Heterocyclic Chemistry & Scaffold Hopping

The 5-oxo lactam functionality provides a unique chemical handle that is absent in the 5-chloro or 5-alkyl analogs. Chemists can exploit this to access diverse chemotypes—including 5-amino, 5-alkoxy, and 5-thio derivatives—through activation and displacement, or to explore 5-oxo replacements via heterocycle interconversion. This divergent synthetic utility reduces the number of individual building blocks that must be procured, offering procurement efficiencies for medicinal chemistry groups building focused heterocycle libraries.

Physicochemical Property-Driven Lead Optimization

The scaffold's intermediate LogP (0.31) and TPSA (74.21 Ų) provide an ideal baseline for property-driven optimization. Starting from the 5-oxo scaffold, medicinal chemists can introduce substituents without immediate risk of exceeding Lipinski thresholds—unlike the 5-chloro analog (LogP 1.0, which may push elaborated analogs beyond acceptable lipophilicity ranges) or the 7-amino analog (LogP -1.55, which may compromise permeability). This makes the compound a strategically advantageous choice for lead generation programs where balancing potency and ADME properties is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.